molecular formula C17H19FN4O2 B2605443 N-(3-fluorophenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide CAS No. 1030097-42-7

N-(3-fluorophenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide

Cat. No. B2605443
M. Wt: 330.363
InChI Key: KSRKLDIMSCJBDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluorophenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide, also known as JNJ-28330835, is a small molecule inhibitor that has been extensively studied for its potential use in the treatment of various diseases.

Scientific Research Applications

Radiosynthesis for PET Imaging

The compound is part of a series that includes selective ligands for the translocator protein (18 kDa), crucial for neuroinflammation imaging. For instance, Dollé et al. (2008) explored the synthesis of DPA-714, a compound designed for fluorine-18 labeling, enabling in vivo PET imaging. This research demonstrates the utility of such compounds in developing selective radioligands for imaging specific proteins associated with neuroinflammatory processes (Dollé, F., Hinnen, F., Damont, A., Kuhnast, B., Fookes, C., Pham, T., Tavitian, B., & Katsifis, A., 2008).

Evaluation of Peripheral Benzodiazepine Receptors

Another study by Fookes et al. (2008) synthesized and evaluated fluoroethoxy and fluoropropoxy substituted compounds for their affinity and selectivity towards peripheral benzodiazepine receptors (PBRs). The study highlighted the potential of these compounds in studying PBR expression in neurodegenerative disorders through PET imaging, demonstrating the compound's relevance in neurological research (Fookes, C., Pham, T., Mattner, F., Greguric, I., Loc'h, C., Liu, X., Berghofer, P., Shepherd, R., Grégoire, M., & Katsifis, A., 2008).

Synthesis for Antibacterial Research

Lin and Weaner (2012) detailed the synthesis of stable isotope-labeled versions of an antibacterial agent, showcasing the methodology for creating labeled compounds that can be used in tracking and studying the metabolic pathways and pharmacokinetics of antibacterial agents in research (Lin, R. & Weaner, L., 2012).

Anticonvulsant Activity Study

Research by Obniska et al. (2015) synthesized and evaluated a series of acetamides derived from pyrrolidin-1-yl-acetic acid for their anticonvulsant activity. This study contributes to understanding how modifications in the chemical structure affect biological activity and efficacy, underlining the compound's potential in developing new anticonvulsant medications (Obniska, J., Rapacz, A., Rybka, S., Powroźnik, B., Pękala, E., Filipek, B., Żmudzki, P., & Kamiński, K., 2015).

Oxazolidinone Antibacterial Agents

A study by Zurenko et al. (1996) explored the in vitro activities of novel oxazolidinone analogs, including their antimicrobial efficacy against various bacterial strains. The research highlights the importance of novel compounds in addressing antibiotic resistance and expanding the arsenal of antimicrobial agents (Zurenko, G., Yagi, B., Schaadt, R., Allison, J. W., Kilburn, J., Glickman, S., Hutchinson, D., Barbachyn, M. R., & Brickner, S. J., 1996).

properties

IUPAC Name

N-(3-fluorophenyl)-2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O2/c1-12-9-16(21-17(19-12)22-7-2-3-8-22)24-11-15(23)20-14-6-4-5-13(18)10-14/h4-6,9-10H,2-3,7-8,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSRKLDIMSCJBDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC2)OCC(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluorophenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide

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